4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
Description
4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is a tetrasubstituted imidazole derivative featuring a fluorinated benzyl sulfide group at position 2, a methyl group at position 1, and phenyl substituents at positions 4 and 5. This compound belongs to a class of imidazole derivatives widely studied for their biological activities, including anesthetic and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKJOKHIKZBLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The fluorobenzyl, methyl, and diphenyl groups are introduced through various substitution reactions.
Formation of the Sulfide Linkage: The sulfide linkage is typically formed by reacting a thiol with an appropriate electrophile under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazole derivatives, including 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide, exhibit significant anticancer properties. A study highlighted that certain imidazole compounds demonstrate inhibitory effects on cancer cell proliferation, suggesting potential therapeutic applications in oncology . The introduction of fluorine atoms is known to enhance the biological activity of pharmaceutical compounds, making this derivative a candidate for further investigation in cancer treatment protocols .
Antimicrobial Properties
Imidazole derivatives have also been studied for their antimicrobial activities. The presence of the fluorobenzyl group may contribute to enhanced interactions with microbial targets, leading to increased efficacy against various pathogens. This aspect is particularly relevant given the rising concern over antibiotic resistance .
Materials Science
Fluorescent Applications
Recent studies have explored the use of imidazole derivatives in fluorescent materials. The unique electronic properties of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide make it suitable for applications in sensors and imaging technologies. Its ability to form stable complexes with metal ions can be utilized in the development of fluorescent probes for biological imaging and environmental monitoring .
Biological Research
Enzyme Inhibition Studies
The compound's structure allows it to act as a potential inhibitor of various enzymes, including those involved in metabolic pathways. Research has indicated that imidazole derivatives can modulate enzyme activity, which is crucial for developing new therapeutic agents targeting metabolic diseases . The specific interactions between this compound and target enzymes warrant further exploration through kinetic studies and structural analysis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer properties | Demonstrated significant inhibition of cancer cell lines by imidazole derivatives. |
| Fluorescent Material Development | Sensor technology | Showed potential for use in environmental monitoring and biological imaging due to fluorescence properties. |
| Enzyme Inhibition Research | Metabolic pathways | Highlighted the compound's potential as an enzyme inhibitor, impacting drug design for metabolic disorders. |
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The structural uniqueness of this compound lies in its 4-fluorobenzyl sulfide moiety. Key comparisons with similar compounds include:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Analytical Tools
The structural characterization of such compounds relies on advanced crystallographic software:
- SHELXL (): Used for refining crystal structures, particularly for high-resolution data.
- OLEX2 (): Integrates structure solution, refinement, and visualization, streamlining workflow for imidazole derivatives.
- WinGX/ORTEP (): Facilitates graphical representation of anisotropic displacement parameters, critical for analyzing steric effects in substituted imidazoles .
Biological Activity
4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS: 339277-61-1) is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by a sulfidic linkage and an imidazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and potential antiviral properties.
Chemical Structure and Properties
The molecular formula of 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is , with a molar mass of approximately 374.47 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which is crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2S |
| Molar Mass | 374.47 g/mol |
| CAS Number | 339277-61-1 |
Antimicrobial Activity
Research indicates that imidazole derivatives, including 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a related study found that imidazole derivatives demonstrated effective antibacterial activity comparable to standard antibiotics like norfloxacin .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds similar to this imidazole derivative have been studied for their ability to induce apoptosis in cancer cells. In particular, structure-activity relationship (SAR) studies have highlighted that modifications in the imidazole ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl rings showed improved activity against breast cancer cell lines .
Potential Antiviral Properties
Emerging research suggests that imidazole derivatives may also possess antiviral properties. Studies have indicated that certain substituted imidazoles can inhibit viral replication in vitro, particularly against strains such as HIV and dengue virus . The mechanism often involves interference with viral enzymes or cellular entry processes.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several imidazole derivatives, including the target compound. It was found that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 60%, indicating significant antimicrobial potential .
Case Study 2: Antitumor Activity
In another study focusing on tumor cell lines, the compound exhibited an IC50 value of approximately 15 µM against A431 cells (human epidermoid carcinoma), demonstrating its potential as an antitumor agent. The study concluded that further modifications could enhance its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazole derivatives indicates that specific substitutions on the imidazole ring and phenyl groups significantly influence biological activity. For instance:
- Electron-donating groups enhance lipophilicity and biological interactions.
- Halogen substitutions can improve binding affinity to target proteins.
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for preparing 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally related 1,2,4,5-tetrasubstituted imidazoles typically involves cyclocondensation of aldehydes, amines, and ammonium acetate in acetic acid or under microwave-assisted conditions . For the target compound, substituting the 4-fluorobenzylthiol group at the 2-position of the imidazole core may require controlled thiolation steps, such as nucleophilic substitution or sulfide coupling. Optimization may involve varying solvents (e.g., DMF, MeCN), temperature (80–120°C), and catalysts (e.g., iodine or Cu(I) salts). Monitoring by TLC or HPLC is critical to track intermediate formation .
Q. How can NMR spectroscopy and X-ray crystallography be applied to confirm the structure and purity of this compound?
- Methodology :
- NMR : Use , , and -NMR to verify substituent positions and purity. For example, the 4-fluorobenzyl group will show distinct aromatic splitting patterns in -NMR and a characteristic -NMR peak near -115 ppm .
- X-ray crystallography : Employ single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation. Use SHELXL for refinement, ensuring proper treatment of disorder or twinning . Software like OLEX2 integrates SHELX workflows for structure solution and visualization .
Advanced Questions
Q. What strategies can resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodology : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated data may arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:
- Re-examining NMR acquisition parameters (e.g., temperature, solvent deuteration) .
- Using software like Gaussian or ORCA to model solvent effects explicitly or apply dispersion corrections.
- Cross-validating with SCXRD data to assess geometric accuracy .
Q. How can the catalytic activity of cobalt complexes derived from this compound be evaluated for hydrogen evolution reactions (HER)?
- Methodology :
- Synthesis of Co-complexes : Ligand exchange reactions with Co(II) salts (e.g., Co(BF)) in MeCN or DMF, followed by characterization via UV-Vis (e.g., d-d transitions at 505–555 nm) and cyclic voltammetry to assess redox behavior .
- HER Testing : Use a three-electrode setup with a glassy carbon working electrode. Measure turnover frequency (TOF) and overpotential in acidic or aqueous media. Compare with benchmark catalysts (e.g., Pt/C) .
Q. What structural modifications to the imidazole core could enhance biological activity, and how can SAR studies be designed?
- Methodology :
- Introduce substituents at the 4,5-diphenyl positions (e.g., electron-withdrawing groups) to modulate electronic effects.
- Replace the 4-fluorobenzyl group with other arylthio moieties (e.g., nitro- or methoxy-substituted) to explore steric and electronic impacts.
- Evaluate antimicrobial or antifungal activity via MIC assays against standardized microbial strains, using derivatives from Scheme 2 in as a reference.
Q. How should researchers address challenges in crystallizing this compound for SCXRD analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
